molecular formula C8H7NO5 B156986 (4-Nitrophenoxy)acetic acid CAS No. 1798-11-4

(4-Nitrophenoxy)acetic acid

Cat. No. B156986
CAS RN: 1798-11-4
M. Wt: 197.14 g/mol
InChI Key: AVDLFIONKHGQAP-UHFFFAOYSA-N
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Description

(4-Nitrophenoxy)acetic acid is a chemical compound that has been studied for its potential applications in various chemical syntheses. It is related to the synthesis of hydroxamic acids, ureas, and other organic compounds. The compound has been involved in research exploring novel aggregations and polymorphs, which can influence its physical properties and reactivity .

Synthesis Analysis

The synthesis of hydroxamic acids from carboxylic acids has been demonstrated using a reagent mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), which involves a Lossen rearrangement. This method allows for the conversion of carboxylic acids to ureas in a single pot without racemization, under mild conditions, and is compatible with various protecting groups. The process is also environmentally friendly and cost-effective, as byproducts can be recovered and recycled .

Molecular Structure Analysis

A novel aggregation of (4-nitrophenoxy)acetic acid has been prepared and characterized by elemental analysis and single-crystal X-ray diffraction. The compound forms an octahedral coordination with a dioxomolybdenum(VI) complex, which includes coordination by phenolate O, imino N, enolic O atoms of the hydrazone ligand, two oxo O atoms, and one water O atom . Additionally, a new monoclinic form of 4-nitrophenylacetic acid has been reported, which differs from the known orthorhombic form in molecular conformation and intermolecular contacts .

Chemical Reactions Analysis

The electrophilic addition of 4′-nitrobenzenesulphenanilide to alkynes in acetic acid has been studied, resulting in products of acetoxysulphenylation. This reaction proceeds with trans-stereospecificity and regioselective Markovnikov orientation, suggesting a mechanism involving thiirenium ions formed from alkyne attack at the sulfur atom of the anilide complexed with boron trifluoride .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-nitrophenoxy)acetic acid derivatives can be influenced by their molecular structure. For instance, the monoclinic polymorph of 4-nitrophenylacetic acid exhibits different intermolecular interactions compared to the orthorhombic form, which can affect its reactivity and physical properties. The presence of hydrogen-bonded carboxylic acid dimeric pairs and nitro-nitro N≡O dipole-dipole contacts are notable features of this polymorph .

Scientific Research Applications

Environmental Impact and Treatment

  • Anaerobic Treatment and Methanogenic Systems: Research has shown the effects of nitrophenols, including 4-nitrophenol, on anaerobic treatment systems. 4-Nitrophenol can be degraded in these systems, which is vital for environmental management and waste treatment (Haghighi Podeh, Bhattacharya, & Qu, 1995). Additionally, studies have focused on the toxicity and degradability of nitrophenols in anaerobic systems, further emphasizing their environmental impact (Uberoi & Bhattacharya, 1997).

Chemical Synthesis and Complex Formation

  • Synthesis of Novel Aggregations: (4-Nitrophenoxy)acetic acid has been used in the synthesis of novel aggregations and complexes, such as its dioxomolybdenum(VI) complex. This highlights its role in creating new chemical structures for various applications (He, 2013).
  • Methodological Improvements in Synthesis: The substance has also been involved in methodological improvements, such as in the synthesis of 2-(2-nitrophenoxy) acetic acid, demonstrating its relevance in refining chemical production processes (Dian, 2012).

Sensor Technology and Detection

  • Electrochemical Sensing Platforms: (4-Nitrophenoxy)acetic acid has been studied in the context of developing enhanced electrochemical sensing platforms. This is particularly important for detecting persistent toxic organic pollutants, showcasing its role in environmental monitoring (Shah et al., 2017).

Biological and Medical Research

  • Genetic Research in Bacteria: A novel gene cluster responsible for the degradation of p-Nitrophenol (4-NP) has been identified in a gram-positive bacterium, Rhodococcus opacus SAO101. This discovery is significant for understanding bacterial responses to environmental pollutants and can have implications in bioremediation strategies (Kitagawa, Kimura, & Kamagata, 2004).
  • Photocatalytic Degradation Studies: Studies on photocatalytic degradation involving nitrophenols, including 4-nitrophenol, have been conducted. These studies are essential in understanding the degradation pathways of these compounds in the environment, with potential applications in pollution control (Tanaka, Luesaiwong, & Hisanaga, 1997).

Analytical Chemistry

  • Analytical Method Development: The development of analytical methods for the determination of nitrophenols in biological samples showcases its significance in toxicology and forensic science (Shormanov & Fursova, 1998).

Safety And Hazards

“(4-Nitrophenoxy)acetic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-(4-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDLFIONKHGQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061978
Record name Acetic acid, (4-nitrophenoxy)-
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(4-Nitrophenoxy)acetic acid

CAS RN

1798-11-4
Record name (4-Nitrophenoxy)acetic acid
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Record name (4-Nitrophenoxy)acetic acid
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Record name (4-Nitrophenoxy)acetic acid
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Record name Acetic acid, 2-(4-nitrophenoxy)-
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Record name Acetic acid, (4-nitrophenoxy)-
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Record name 4-nitrophenoxyacetic acid
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Synthesis routes and methods I

Procedure details

A mixture of methyl (4-nitrophenoxy)acetate 31 (100 g, 474 mmol) and concentrated HCl (1000 ml) was refluxed for 8 hours. The reaction mass was cooled to room temp. Crude 40 was filtered, dried and recrystallised from a mixture of ethyl acetate:hexane (1:5) to give pure 40 (86 g, 92.1%) as a white shining powder. M.p: 186-188.5° C.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Yield
92.1%

Synthesis routes and methods II

Procedure details

4-nitro-phenol (5.0 g, 36 mmol) was added to a stirred suspension of sodium hydride (3.13 g; 55% in mineral oil; 71.9 mmol) in dry tetrahydrofuran (100 mL) and stirred for 30 min at ambient temperature. Bromoacetic acid (6.0 g, 43.2 mmol) was added and the mixture then heated at reflux overnight. The reaction mixture was cooled to ambient temperature, neutralised with dilute hydrochloric acid and extracted with ethyl acetate. The separated organic layer was extracted with sodium bicarbonate solution and the aqueous solution was acidified with concentrated HCl to pH ˜3 to afford a white precipitate, which was filtered and dried under vacuum to give (4-nitro-phenoxy)-acetic acid (3.5 g, 45%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
XQ He - Synthesis and Reactivity in Inorganic, Metal-Organic …, 2013 - Taylor & Francis
Full article: A Novel Aggregation of (4-Nitrophenoxy)acetic Acid [1-(2-Hydroxyphenyl)methylidene]hydrazide and Its Dioxomolybdenum(VI) Complex: Synthesis and Structure Skip to …
Number of citations: 2 www.tandfonline.com
SS Qian, YN Wang, MM Zhen, YN Li, D Huang… - Russian Journal of …, 2014 - Springer
Reaction of [MoO 2 (Acac) 2 ] (Acac = acetylacetonate) with two similar hydrazone ligands in methanol yielded two mononuclear molybdenum(VI) oxocomplexes with general formula […
Number of citations: 1 link.springer.com
SS Qian, HH Li, YN Li, ZL You, HL Zhu - Journal of Structural Chemistry, 2014 - Springer
A reaction of [MoO 2 (acac) 2 ] (where acac = acetylacetonate) with two hydrazone ligands in methanol yields two mononuclear molybdenum(VI) oxo complexes with the general …
Number of citations: 3 link.springer.com
YJ Hou, ZZ Sun, YH Yu, BY Li, GF Hou - … Crystallographica Section E …, 2007 - scripts.iucr.org
… 4-nitrophenoxy acetic acid was prepared by nucleophilic reaction of chloroacetic acid and 4-… Nickel nitrate hexahydrate (0.582 g, 2 mmol) and 4-nitrophenoxy acetic acid (0.394 g, 2 …
Number of citations: 4 scripts.iucr.org
GH Sheng, YW Han, Y Xu, XM Hu, ZL You… - Russian Journal of …, 2015 - Springer
New oxovanadium(V) complexes, [VO(L 1 )(Bha)] (I) and [VO(L 2 )(Qnl)] (II), were prepared by the reactions of [VO(Acac) 2 ] (Acac = acetylacetonate), (4-nitrophenoxy)acetic acid [1-(2-…
Number of citations: 4 link.springer.com
PK Ranjith, P Rajeesh, KR Haridas, NK Susanta… - Bioorganic & medicinal …, 2013 - Elsevier
In this Letter, we report the structure–activity relationship (SAR) studies on series of positional isomers of 5(6)-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles …
Number of citations: 71 www.sciencedirect.com
S Vijay Kumar, LM Rao - Acta Crystallographica Section B: Structural …, 1982 - scripts.iucr.org
(IUCr) (4-Chlorophenoxy)acetic acid Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume 38 Part 7 Pages 2062…
Number of citations: 8 scripts.iucr.org
W Ang, YN Lin, T Yang, JZ Yang, WY Pi, YH Yang… - Molecules, 2012 - mdpi.com
A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed, synthesized and in vitro assessed for their antitubercular activities by a microdilution …
Number of citations: 22 www.mdpi.com
RS Bezwada - Biomaterials, 2010 - ACS Publications
For the first time, a number of hydrolytically degradable aromatic isocyanates including diisocyanates are synthesized. These highly reactive diisocyanates are similar to MDI but are …
Number of citations: 2 pubs.acs.org
J Fleeker - Journal of the Association of Official Analytical …, 1987 - academic.oup.com
… Prepare 2-chloro-4-nitrophenoxyacetic acid by the method of Brown and McCall (4). Dissolve 5 g of this compound in 60 mL ethyl acetate and add 0.8 g 5% Pd/C. With stirring, treat for 1 …
Number of citations: 117 academic.oup.com

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